N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of viral replication .
Comparison with Similar Compounds
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol:
Properties
Molecular Formula |
C17H15BrN4O2 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C17H15BrN4O2/c1-10-2-5-12(6-3-10)19-9-15(23)21-22-16-13-8-11(18)4-7-14(13)20-17(16)24/h2-8,19-20,24H,9H2,1H3 |
InChI Key |
VOKUVTWJVVMQRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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